molecular formula C16H13NO2S2 B2627449 1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide CAS No. 923163-91-1

1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide

Cat. No.: B2627449
CAS No.: 923163-91-1
M. Wt: 315.41
InChI Key: PYSXUCFLGBYUOL-UHFFFAOYSA-N
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Description

1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of isothiochromenes This compound is characterized by the presence of a thiophene ring, an isothiochromene core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method involves the Castagnoli–Cushman reaction, which is a versatile [4+2]-type cyclocondensation of α-C-H-acidic cyclic anhydrides with imines . This reaction can be performed using homophthalic acid monoesters and various electron-withdrawing groups in the α-position . The reaction conditions often include the use of CDI (carbonyldiimidazole) or acetic anhydride as activating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-N-(2-(thiophen-2-yl)ethyl)-1H-isothiochromene-3-carboxamide is unique due to its specific combination of a thiophene ring, an isothiochromene core, and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-oxo-N-(2-thiophen-2-ylethyl)isothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c18-15(17-8-7-12-5-3-9-20-12)14-10-11-4-1-2-6-13(11)16(19)21-14/h1-6,9-10H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSXUCFLGBYUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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